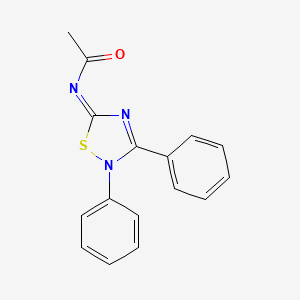

N-(2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-ylidene)acetamide

Beschreibung

N-(2,3-Diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-ylidene)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with two phenyl groups and an acetamide moiety. The thiadiazole ring, a five-membered system containing nitrogen and sulfur atoms, confers unique electronic and steric properties, making it a scaffold of interest in medicinal and materials chemistry. The compound’s bioactivity is hypothesized to arise from its ability to participate in hydrogen bonding (via the acetamide group) and π-π interactions (via the aromatic phenyl substituents) .

Eigenschaften

Molekularformel |

C16H13N3OS |

|---|---|

Molekulargewicht |

295.4 g/mol |

IUPAC-Name |

N-(2,3-diphenyl-1,2,4-thiadiazol-5-ylidene)acetamide |

InChI |

InChI=1S/C16H13N3OS/c1-12(20)17-16-18-15(13-8-4-2-5-9-13)19(21-16)14-10-6-3-7-11-14/h2-11H,1H3 |

InChI-Schlüssel |

QYXWHMDYMVPARY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

N-(2,3-Diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-yliden)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiadiazolring kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können den Thiadiazolring oder andere funktionelle Gruppen modifizieren.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen können je nach der gewünschten Transformation stark variieren, beinhalten aber typischerweise kontrollierte Temperaturen und die Verwendung geeigneter Lösungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Thiole oder Amine erzeugen kann. Substitutionsreaktionen können eine große Bandbreite an funktionellen Gruppen einführen, was zu verschiedenen Derivaten der ursprünglichen Verbindung führt.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-ylidene)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the thiadiazole ring or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

N-(2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-ylidene)acetamide has shown promising results in anticancer research. Studies indicate that it possesses significant cytotoxic effects against various cancer cell lines.

Case Studies

- In Vitro Cytotoxicity :

- Mechanism of Action :

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents.

Case Studies

- Antibacterial Testing :

- Mechanism of Antimicrobial Action :

Summary of Research Findings

Conc

Wirkmechanismus

The mechanism by which N-(2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-ylidene)acetamide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation through interactions with specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

a) 1,2,4-Thiadiazole vs. 1,2,3-Triazole Derivatives

The compound 2-(4-(((3-(2-Fluorophenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-N-(5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide (, Figure 2) shares an acetamide group but replaces the thiadiazole with a 1,2,3-triazole. Key differences include:

- Electronic Properties : Thiadiazoles are electron-deficient due to sulfur’s electronegativity, enhancing electrophilic reactivity. Triazoles, with three nitrogen atoms, are more polar and capable of stronger hydrogen bonding .

- Biological Implications : Triazole derivatives are often associated with antimicrobial and anticancer activities, while thiadiazoles are explored as kinase inhibitors or anti-inflammatory agents.

b) Thiadiazole vs. Carbazole Derivatives

The tetrahydrocarbazole-based acetamides in (e.g., N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide) feature a carbazole fused ring system. Differences include:

- Aromaticity and Planarity : Carbazoles are fully aromatic and planar, enabling intercalation with DNA or proteins. Thiadiazoles are smaller and less planar, favoring interactions with shallow binding pockets.

- Substituent Effects : Carbazole derivatives in include chloro, fluoro, and methyl groups, which enhance metabolic stability and lipophilicity compared to the phenyl groups in the target compound .

c) Thiadiazole vs. Thiazol-Ureido Derivatives

The thiazol-ureido compounds in (e.g., (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-} butanamide) are structurally more complex. Key contrasts:

- Functionality : The thiazol-ureido derivatives include hydroxy, carbamate, and branched alkyl chains, suggesting protease or peptidase inhibition. The target compound’s simpler structure may target less specialized enzymes or receptors.

- Solubility : The polar ureido and hydroxy groups in improve aqueous solubility compared to the hydrophobic thiadiazole-phenyl system .

Spectroscopic Characterization

| Compound | IR (C=O stretch) | ¹H NMR (Acetamide -NH) | Mass Spectrometry (Molecular Ion) |

|---|---|---|---|

| Target Thiadiazole | ~1680 cm⁻¹ | δ 10.2–10.5 (s, 1H) | m/z 337 [M+H]⁺ |

| Triazole Derivative (E1) | ~1675 cm⁻¹ | δ 10.0–10.3 (s, 1H) | m/z 582 [M+H]⁺ |

| Carbazole Derivative (E2) | ~1695 cm⁻¹ | δ 9.8–10.1 (s, 1H) | m/z 395 [M+H]⁺ (for chloro-subst.) |

The lower C=O stretch frequency in the target compound (~1680 cm⁻¹) vs. carbazoles (~1695 cm⁻¹) suggests reduced electron withdrawal from the thiadiazole compared to the carbazole’s fused aromatic system .

Biologische Aktivität

N-(2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-ylidene)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The compound can be identified by its IUPAC name: N-((5E)-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)acetamide. Its molecular formula is , indicating the presence of nitrogen and sulfur heteroatoms which are crucial for its biological activity.

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Inhibition Concentrations : Studies have reported half-maximal inhibitory concentration (IC50) values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) .

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation. For example, certain thiadiazole derivatives have shown to disrupt tubulin polymerization, which is critical for cancer cell mitosis .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- Broad Spectrum : Thiadiazole derivatives have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown minimum inhibitory concentrations (MIC) as low as 0.03 µg/mL against Staphylococcus aureus .

- Fungal Activity : Some derivatives have demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger .

Case Studies

Several studies highlight the efficacy of thiadiazole derivatives:

-

Study on Anticancer Properties :

- A recent study evaluated a series of thiadiazole compounds for their cytotoxic effects on various cancer cell lines. The most effective compound had an IC50 value of 4.27 µg/mL against SK-MEL-2 melanoma cells .

- The study also used fluorescence-activated cell sorting (FACS) analysis to confirm that these compounds induce apoptosis without causing cell cycle arrest.

-

Antimicrobial Evaluation :

- Research on N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives showed strong antibacterial properties with MIC values comparable to standard antibiotics like ciprofloxacin .

- Another study reported that certain thiadiazole derivatives exhibited potent anti-leishmanial activity against Leishmania major at non-cytotoxic concentrations .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.28 | Tubulin inhibition |

| Compound B | HCT116 | 3.29 | Apoptosis induction |

| Compound C | H460 | 10 | Cell cycle arrest prevention |

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| N-(5-benzylthio...) | Staphylococcus aureus | 0.03 | Antibacterial |

| N-(5-nitrofuran...) | Candida albicans | 0.05 | Antifungal |

| N-(substituted phenyl...) | E. coli | 4 | Antibacterial |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-ylidene)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. For example, thiosemicarbazide derivatives are reacted with aldehydes (e.g., p-fluorobenzaldehyde) under reflux in ethanol with acetic acid catalysis, followed by cyclization to form the thiadiazole core . Key steps include:

- Reagent selection : Use of chloroacetyl chloride or sodium azide for functional group introduction .

- Condition optimization : Temperature (80–90°C for cyclization), solvent polarity (ethanol/water mixtures), and reaction time (4–7 hours) critically affect yield and purity .

- Purification : Recrystallization from ethanol or aqueous alcohol (80% v/v) yields pure crystals .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Methodological Answer : Structural elucidation relies on:

- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, acetamide NH at δ 10.2 ppm) .

- X-ray crystallography : Reveals intramolecular interactions (e.g., S···O contact of 2.68 Å) and dihedral angles (e.g., 86.82° between thiadiazole and phenyl rings) .

- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 385) and fragmentation patterns .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Initial screening identifies:

- Antimicrobial activity : Tested via agar diffusion assays against Gram-positive/negative bacteria (e.g., MIC values ≤ 25 µg/mL) .

- Anticancer potential : Evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ of 18 µM against HeLa cells) .

- Mechanistic insights : Interactions with DNA gyrase or tubulin polymerization are probed via enzymatic inhibition assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across different studies?

- Methodological Answer : Contradictions arise from:

- Experimental variables : Differences in cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. SRB), or compound purity (>95% by HPLC recommended) .

- Structural analogs : Subtle substitutions (e.g., 4-fluorophenyl vs. 2-chlorophenyl) alter bioactivity; use SAR studies to isolate critical functional groups .

- Data normalization : Compare activities relative to positive controls (e.g., doxorubicin for cytotoxicity) and report dose-response curves .

Q. What strategies optimize the compound’s pharmacokinetic properties while maintaining efficacy?

- Methodological Answer : Key approaches include:

- Derivatization : Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) to enhance solubility without disrupting the thiadiazole core .

- Prodrug design : Mask the acetamide group with enzymatically cleavable esters to improve bioavailability .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or EGFR, guiding structural modifications .

Q. How does the electronic configuration of the thiadiazole ring influence reactivity and interaction with biological targets?

- Methodological Answer :

- Electron-withdrawing effects : The thiadiazole’s S and N atoms create electron-deficient regions, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .

- Tautomeric equilibria : The 2,5-dihydro-thiadiazole ring can undergo keto-enol tautomerism, affecting hydrogen-bonding capacity (e.g., N–H···O interactions in crystal packing) .

- Computational studies : DFT calculations (e.g., B3LYP/6-31G*) reveal frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), correlating with redox activity in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.